
Bis(3-hydroxybutyl) butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bis(3-hydroxybutyl) butanedioate can be synthesized through the esterification of butanedioic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Bis(3-hydroxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester groups results in the formation of primary alcohols.
Substitution: Substitution reactions can yield a variety of ether derivatives depending on the nucleophile used.
科学的研究の応用
Bis(3-hydroxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
類似化合物との比較
Similar Compounds
- Bis(3-hydroxybutyl) succinate
- 1-(4-Hydroxybutyl) butanedioate
- 3-Hydroxybutyl butanedioate
Uniqueness
Bis(3-hydroxybutyl) butanedioate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity
特性
| 95187-48-7 | |
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
bis(3-hydroxybutyl) butanedioate |
InChI |
InChI=1S/C12H22O6/c1-9(13)5-7-17-11(15)3-4-12(16)18-8-6-10(2)14/h9-10,13-14H,3-8H2,1-2H3 |
InChIキー |
KVFPYPYKHSQVMI-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



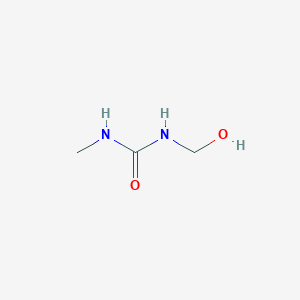
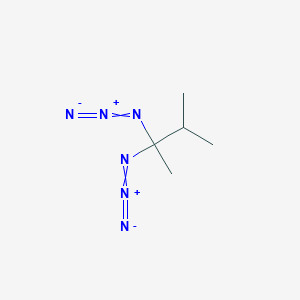

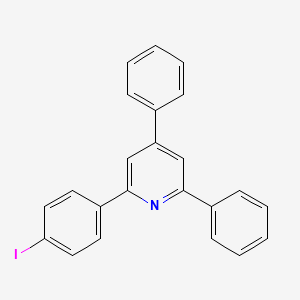

![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
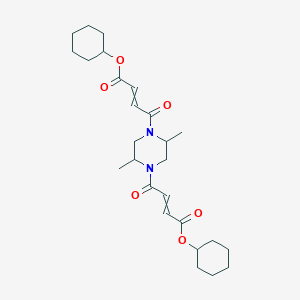

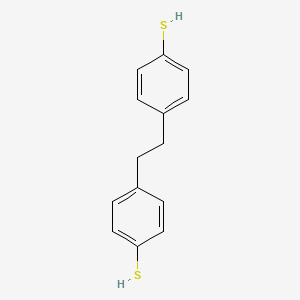
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
